N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide
Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide features a unique hybrid structure combining a 2,6-difluorobenzamide group with a 3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18(2)9-25-14-8-10(6-7-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZZQIKQJCLSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the formation of the core benzoxazepine structure. The process may include:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl derivatives.
Introduction of the 3,3-Dimethyl-4-oxo Group: This step involves the selective functionalization of the benzoxazepine core to introduce the 3,3-dimethyl-4-oxo group.
Attachment of the 2,6-Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the benzoxazepine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzoxazepine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Based on the search results, there is no information available regarding the applications of the compound "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide." However, the search results do provide information on related compounds, including:
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide: This compound has a molecular weight of 382.4 and the molecular formula .
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide: This compound contains a tetrahydrobenzo[b][1,4]oxazepine core with a dimethyl substitution and an ethoxybenzamide moiety and is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide: This compound has a molecular weight of 358.4 and the molecular formula .
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide: This compound features a benzoxazepine core, characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. It is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the synthesis of novel classes of compounds with enhanced biological activity.
Mechanism of Action
The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including benzoylurea pesticides, sulfonamide derivatives, and other oxazepin-containing compounds. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations
Benzamide vs. Sulfonamide Functionality: The target compound and diflubenzuron share the 2,6-difluorobenzamide group, which is critical for binding in chitin synthesis inhibitors . However, replacing the urea linkage (in diflubenzuron) with an oxazepin ring (in the target compound) likely alters biological targets due to differences in hydrogen-bonding capacity and steric effects.
Impact of Oxazepin Ring Modifications :
- The 3,3-dimethyl and 4-oxo groups in the target compound’s oxazepin ring introduce steric hindrance and rigidity, which may enhance binding specificity compared to simpler benzamide derivatives like diflubenzuron.
- Substituents on the oxazepin ring (e.g., 5-allyl in CAS 921996-45-4 or 4-ethoxy in CAS 921584-38-5) significantly alter lipophilicity and molecular volume, affecting membrane permeability .
Fluorine Substitution Patterns: The 2,6-difluoro substitution on the benzamide group is conserved in pesticides (diflubenzuron, teflubenzuron) and the target compound, suggesting a role in target interaction or metabolic stability. In contrast, 2,5-difluoro substitution (CAS 921996-45-4) or non-fluorinated variants (CAS 921584-38-5) may reduce potency against specific biological targets .
Crystallographic Behavior :
- While direct data on the target compound are lacking, analogous compounds (e.g., N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide) exhibit hydrogen-bonded networks and specific dihedral angles (e.g., 78.6° between aromatic rings) that influence packing and stability . The target compound’s oxazepin ring may promote similar intermolecular interactions.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b][1,4]oxazepine core with significant substitutions that may influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 357.37 g/mol.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this class of compounds can inhibit the proliferation of various cancer cell lines. For instance, analogs have been tested against breast and colon cancer cells, demonstrating IC50 values in the micromolar range.
-
Antimicrobial Properties :
- Preliminary screening suggests that derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
-
Neuroprotective Effects :
- Some studies indicate potential neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and reduce apoptosis in neuronal cells.
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Study 1 : A study published in Pharmacology Research examined the anticancer efficacy of several derivatives in human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM for one derivative.
- Study 2 : Research conducted on the antimicrobial effects showed that this compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL .
Mechanistic Insights
The biological activity can be attributed to specific mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via amide coupling between the benzo[b][1,4]oxazepine amine derivative and 2,6-difluorobenzoyl chloride. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Catalysis : Employ coupling agents like HATU or DCC to facilitate amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical variables to test .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the benzoxazepine core and difluorobenzamide substituents. Fluorine substituents influence chemical shifts .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Computational Tools :
- DFT Calculations : Use Gaussian or ORCA to model electronic properties (HOMO/LUMO energies) and predict reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for SAR studies .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how can contradictory data from different assays be resolved?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines to assess cytotoxicity .
- Data Reconciliation :
- Dose-Response Curves : Ensure consistent IC₅₀ measurements across replicates.
- Assay Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its pharmacokinetic properties, and what computational tools can predict these?
- Methodological Answer :
- ADME Prediction :
- LogP Calculation : Use SwissADME to estimate lipophilicity, which impacts membrane permeability .
- CYP450 Metabolism : Simulate metabolic stability via StarDrop or MetaSite to identify vulnerable sites (e.g., benzoxazepine oxidation) .
- Solubility Enhancement : Co-crystallization or salt formation (e.g., HCl salt) improves aqueous solubility for in vivo studies .
Q. What strategies can resolve discrepancies between in silico predictions and experimental results in pharmacological studies of this compound?
- Methodological Answer :
- Model Refinement : Incorporate explicit solvent effects or protein flexibility in docking simulations (e.g., using AutoDock Vina or Schrödinger) .
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate docking poses .
- Mutagenesis Studies : Modify target protein residues to test predicted interaction sites .
Q. How can researchers design experiments to establish the structure-activity relationship (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorobenzamide groups (e.g., 2,4-difluoro or 3,5-difluoro) .
- Biological Testing : Screen analogs across multiple assays (e.g., enzymatic inhibition, cell permeability) to correlate structural changes with activity .
- Statistical Analysis : Use multivariate regression (e.g., PLS) to identify key molecular descriptors (e.g., steric bulk, dipole moment) driving activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across different cell lines or assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic Profiling : Perform transcriptomic or proteomic analysis to identify off-target effects or pathway crosstalk .
- Meta-Analysis : Compare results with structurally related compounds (e.g., difluorobenzamide derivatives in ) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
